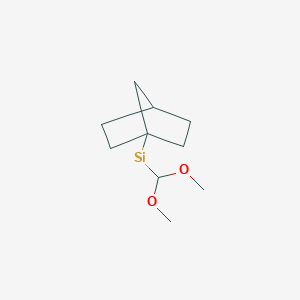
CID 78060881
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78060881” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78060881 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of reagents and catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial methods focus on optimizing the yield and minimizing impurities. These methods often involve advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: CID 78060881 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced stability and reactivity, making them suitable for various applications.
Scientific Research Applications
CID 78060881 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78060881 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, such as inhibition or activation of specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds: CID 78060881 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with comparable structures and properties.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These unique features make it a valuable compound for research and application in various scientific fields.
Properties
Molecular Formula |
C10H18O2Si |
|---|---|
Molecular Weight |
198.33 g/mol |
InChI |
InChI=1S/C10H18O2Si/c1-11-9(12-2)13-10-5-3-8(7-10)4-6-10/h8-9H,3-7H2,1-2H3 |
InChI Key |
KLZGHBBXQTZZNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]C12CCC(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















